molecular formula C45H30IrN3 B1655868 Tris[1-phenylisoquinoline-C2,N]iridium(III) CAS No. 435293-93-9

Tris[1-phenylisoquinoline-C2,N]iridium(III)

Cat. No.: B1655868
CAS No.: 435293-93-9
M. Wt: 805.0 g/mol
InChI Key: NDBCGHNTWCYIIU-UHFFFAOYSA-N
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Description

Tris[1-phenylisoquinoline-C2,N]iridium(III), also known as Ir(piq)3, is a deep red phosphorescent dopant material . It has received considerable attention in optoelectronic materials due to the high electron affinities of quinoline/isoquinoline-based compounds .


Synthesis Analysis

A two-step mechanochemical protocol using ball milling enables the rapid and efficient synthesis of various tris-cyclometalated iridium (III) complexes from relatively cheap iridium (III) chloride hydrate without the use of significant amounts of organic solvent in air .


Molecular Structure Analysis

The molecular formula of Tris[1-phenylisoquinoline-C2,N]iridium(III) is C45H30IrN3 . It has a molecular weight of 804.96 . The structure of the compound involves greater π-electronic conjugation in the isoquinoline ring, which significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) and reduces the energy gap .


Physical and Chemical Properties Analysis

Tris[1-phenylisoquinoline-C2,N]iridium(III) is a solid at 20°C . It has a melting point of 454°C . It exhibits fluorescence with λex 324 nm and λem 615 nm in THF .

Scientific Research Applications

OLEDs and Light-Emitting Properties

Tris[1-phenylisoquinoline-C2,N]iridium(III) has been extensively studied for its applications in Organic Light Emitting Diodes (OLEDs). Research shows that the emission spectra and phosphorescence quantum yields of iridium complexes with 1-phenylisoquinoline ligands vary depending on the substituents. These variations significantly influence the kinetics of excited-state decay, affecting the performance of OLEDs. For instance, an OLED device based on a specific iridium complex exhibited high external quantum efficiency and power efficiency, indicating the potential of these materials in OLED applications (Okada et al., 2005).

Photophysical Properties

The photophysical properties of tris-cyclometalated iridium(III) complexes, including those with 1-phenylisoquinoline ligands, have been a subject of study to understand their emission characteristics. These properties are crucial for designing efficient light-emitting materials. Studies reveal that in heteroleptic complexes, emission is based solely on the 1-phenylisoquinoline ligand, highlighting its role in the emission properties of these complexes (Deaton et al., 2010).

Nanomaterial Applications

Tris[1-phenylisoquinoline] iridium(III) also shows potential in the preparation of nanomaterials like crystalline coiled nanobelts. These nanobelts can be processed for potential applications in functional devices, expanding the scope of tris[1-phenylisoquinoline-C2,N]iridium(III) beyond just OLEDs (Xiao et al., 2010).

Electroluminescence in Polymer Devices

The electroluminescence property of this complex has been studied in polymer light-emitting diodes (PLEDs). Improved solubility and photoluminescence characteristics in organic solvents make it a promising candidate for PLEDs. Specific iridium complexes with carbazole ligands have shown higher photoluminescence than conventional counterparts, demonstrating the potential for improved electroluminescence characteristics in polymer-based devices (Park et al., 2010).

Electrophosphorescent Devices

Research on iridium complexes with fluorinated 1-phenylisoquinoline ligands has shown their effectiveness in creating efficient red electrophosphorescent devices. These studies include investigations into the luminescent properties and the fabrication of electroluminescent devices using these complexes. The findings suggest that these materials can significantly contribute to the development of high-performance electrophosphorescent devices (Park et al., 2007).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Tris[1-phenylisoquinoline-C2,N]iridium(III) can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "1-phenylisoquinoline", "iridium(III) chloride hydrate", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether" ], "Reaction": [ "1. Dissolve 1-phenylisoquinoline in ethanol and add sodium hydroxide to the solution.", "2. Heat the mixture under reflux for several hours to form the corresponding sodium salt of 1-phenylisoquinoline.", "3. Add iridium(III) chloride hydrate to the reaction mixture and stir for several hours.", "4. Add acetic acid to the reaction mixture to adjust the pH to around 4.", "5. Filter the resulting solid and wash with diethyl ether to obtain Tris[1-phenylisoquinoline-C2,N]iridium(III) as a dark red solid." ] }

CAS No.

435293-93-9

Molecular Formula

C45H30IrN3

Molecular Weight

805.0 g/mol

IUPAC Name

iridium(3+);1-phenylisoquinoline

InChI

InChI=1S/3C15H10N.Ir/c3*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h3*1-7,9-11H;/q3*-1;+3

InChI Key

NDBCGHNTWCYIIU-UHFFFAOYSA-N

SMILES

C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir+3]

Canonical SMILES

C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Ir(piq)3?

A1: While the provided texts don't explicitly state the molecular formula and weight, they identify Ir(piq)3 as Tris[1-phenylisoquinoline-C2,N]iridium(III). Based on this name, we can deduce the following:

    Q2: What are the key spectroscopic features of Ir(piq)3?

    A2: Ir(piq)3 exhibits strong phosphorescence, primarily attributed to metal-to-ligand charge transfer (3MLCT) transitions. Studies using time-resolved Fourier-transform near-infrared spectroscopy revealed an intense transient absorption band around 7500 cm−1, assigned to the T6 ← T1 transition, involving a transition from the metal center to the 3MLCT state. []

    Q3: How does the structure of Ir(piq)3 influence its emission color?

    A3: The ligands in Ir(piq)3, specifically the 1-phenylisoquinoline groups, play a crucial role in determining its emission color. These ligands influence the energy gap between the ground and excited states, leading to red phosphorescence. [, , , ] Modifications to the ligand structure, such as introducing electron-donating or withdrawing groups, can fine-tune the emission color. []

    Q4: Why is Ir(piq)3 widely used in OLEDs?

    A4: Ir(piq)3 is valued in OLEDs due to its high phosphorescence quantum yield, allowing for efficient conversion of electrical energy into light. Its red emission, coupled with its ability to harvest both singlet and triplet excitons, makes it a suitable candidate for red emissive layers in OLEDs. [, , , , ]

    Q5: What role does Ir(piq)3 play in white OLEDs (WOLEDs)?

    A5: Ir(piq)3 is frequently used as a red dopant in multi-emissive WOLEDs. By carefully adjusting its concentration and combining it with blue and green emitters, Ir(piq)3 contributes to achieving balanced white light emission. [, , , ]

    Q6: What strategies can enhance the performance of Ir(piq)3-based OLEDs?

    A6: Several approaches can be employed to improve Ir(piq)3-based OLED performance:

    • Host material selection: Utilizing host materials with compatible energy levels and good charge transport properties can enhance energy transfer to Ir(piq)3 and improve device efficiency. [, , , ]
    • Device architecture optimization: Employing multilayered structures with dedicated charge transport and blocking layers can optimize charge injection and recombination, leading to higher efficiency and luminance. [, , , , ]
    • Spacer layers: Introducing spacer layers between emissive layers can influence energy transfer and exciton diffusion, allowing for fine-tuning of color balance and device efficiency. []

    Q7: Are there any challenges associated with using Ir(piq)3 in OLEDs?

    A7: While Ir(piq)3 is a highly efficient emitter, challenges remain:

    • Solubility: Ir(piq)3 exhibits limited solubility in common organic solvents, which can complicate solution-processing techniques for OLED fabrication. Strategies like incorporating long alkyl chains or fluorine substituents on the ligands have been explored to enhance solubility. []
    • Operational lifetime: The long-term stability of Ir(piq)3-based OLEDs is crucial for practical applications. Degradation mechanisms, potentially involving interactions between excitons, polarons, and the host material, can limit device lifetime. [, ]

    Q8: What is the role of energy transfer in Ir(piq)3-based OLEDs?

    A9: Energy transfer plays a critical role in Ir(piq)3-based OLEDs. The host material often absorbs excitation energy and transfers it to the Ir(piq)3 dopant, which then emits light. Efficient energy transfer is crucial for maximizing device efficiency. [, , , ]

    Q9: How can time-resolved photoluminescence spectroscopy provide insights into Ir(piq)3-based OLEDs?

    A10: Time-resolved photoluminescence spectroscopy is a powerful tool for investigating energy transfer processes in OLEDs. By analyzing the decay dynamics of both the host and dopant emissions, researchers can gain insights into energy transfer efficiencies and identify potential energy loss pathways. []

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